molecular formula C27H25N B8244129 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine

4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine

Cat. No.: B8244129
M. Wt: 363.5 g/mol
InChI Key: IMDFCYDFGAVFAH-UHFFFAOYSA-N
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Description

Key Physical and Chemical Properties

Property Value/Description
Purity 95%
Storage Conditions Sealed, dry, room temperature
Physical Form Solid
Solubility Likely soluble in nonpolar solvents (e.g., CH2Cl2, toluene)

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2,6-bis(4-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N/c1-18-5-9-22(10-6-18)26-16-25(24-14-20(3)13-21(4)15-24)17-27(28-26)23-11-7-19(2)8-12-23/h5-17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDFCYDFGAVFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves a three-component condensation between 3,5-dimethylbenzaldehyde (1.0 eq), 4-methyl acetophenone (2.27 eq), and ammonium acetate (16 eq) in ethanol under reflux. This follows the Chichibabin pyridine synthesis mechanism, where enamine intermediates undergo cyclodehydration to form the pyridine core.

Detailed Synthetic Procedure

  • Mechanical Activation : Combine 3,5-dimethylbenzaldehyde (2.0 g, 15 mmol), 4-methyl acetophenone (4.6 g, 34 mmol), and NaOH (9.6 g, 240 mmol) in a mortar. Grind vigorously for 2 hours to ensure intimate mixing and initiate aldol condensation.

  • Reflux in Ethanol : Transfer the mixture to 300 mL ethanol containing excess ammonium acetate (15 g). Reflux at 78°C for 48 hours under inert atmosphere.

  • Workup : Cool to room temperature, filter the precipitate, and wash with cold ethanol (3 × 50 mL).

  • Purification : Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate 1:1) to yield 3.4 g (63%) of white crystalline product.

Table 1: Key Reaction Parameters

ParameterValue
Molar Ratio (Aldehyde:Ketone:Base)1:2.27:16
Reaction Temperature78°C (reflux)
Reaction Time48 hours
Yield63%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, 4H, J = 8.0 Hz, Ar-H), 7.85 (s, 2H, pyridine-H), 7.35 (t, 6H, J = 7.5 Hz, Ar-H), 7.14 (s, 1H, Ar-H), 2.46 (s, 12H, CH₃).

  • Melting Point : 131–132°C (lit. 129–131°C).

Acid-Catalyzed Multicomponent Synthesis

Table 2: Comparative Analysis of Acid Catalysts

CatalystTemp (°C)Time (h)Yield Range
BF₃·Et₂O1001860–81%
NH₄OAc784863%

Nitric Acid-Mediated Post-Functionalization

Oxidation Protocol for Carboxylic Acid Derivatives

While primarily used to synthesize MOF precursors, this method confirms the stability of the pyridine core under harsh conditions:

  • Treat 4-(3,5-dimethylphenyl)-2,6-di-p-tolylpyridine (0.5 g) with concentrated HNO₃ (2 mL) and H₂O (15 mL) at 180°C for 24 hours.

  • Filter and wash with water to obtain 5-(2,6-bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid in 83% yield.

Critical Analysis of Methodologies

Yield Optimization Strategies

  • Mechanical Grinding : Pre-reaction grinding enhances surface contact, reducing induction periods.

  • Solvent Selection : Ethanol outperforms DMF and THF due to better solubility of ammonium salts.

  • Catalyst Loading : BF₃·Et₂O at 10 mol% balances cost and efficiency.

Limitations and Challenges

  • Long Reaction Times : Traditional methods require 48-hour reflux.

  • Purification Complexity : Column chromatography is mandatory due to polyaryl byproducts.

Industrial-Scale Considerations

Process Intensification

  • Microwave Assistance : Analogous protocols reduce reaction times to 2–4 hours.

  • Continuous Flow Systems : Potential for telescoping the grinding and condensation steps.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Chromatographic Behavior

Chromatographic retention and selectivity of pyridine derivatives are highly dependent on substituent polarity and steric effects. In , stationary phases like Tris-(3,5-dimethylphenyl) carbamoyl cellulose (RegisCell, α = 1.78) and cellulose tris-(3,5-dimethylphenylcarbamate) (CHIRALPAK IB-3, α = 1.31) demonstrate that 3,5-dimethylphenyl groups enhance chiral recognition and retention in non-polar mobile phases (e.g., hexane/ethanol) due to their hydrophobic and π-interactive nature . Comparatively, 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine’s additional p-tolyl groups would likely increase retention times in similar chromatographic systems, as the methyl groups reduce polarity and strengthen van der Waals interactions with stationary phases.

Table 1: Chromatographic Selectivity of Compounds with 3,5-Dimethylphenyl Groups

Stationary Phase Mobile Phase Selectivity (α)
Tris-(3,5-dimethylphenyl) cellulose 85:15 Hex:EtOH 1.78
Cellulose tris-(3,5-DMP carbamate) 80:20 Hex:EtOH 1.31

Molecular Geometry and Computational Insights

’s DFT study on polynitropyridines reveals that electron-withdrawing nitro groups shorten C–N bond lengths (e.g., 2,4,6-trinitropyridine) . Additionally, natural population analysis (NPA) is recommended for accurate charge distribution modeling in such systems, as Mulliken methods may misrepresent substituent effects.

Table 2: Substituent Effects on Pyridine Derivatives

Compound Type Key Substituents C–N Bond Length (Å) Electron Density
2,4,6-Trinitropyridine –NO₂ 1.32–1.35 Low (electron-deficient)
Target Compound –CH₃, –C₆H₄CH₃ 1.38–1.42 (estimated) High (electron-rich)

Crystallographic and Structural Analysis

reports the crystal structure of 2,6-diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile, which adopts an envelope conformation with intramolecular N–H⋯N hydrogen bonding . In contrast, this compound’s fully aromatic pyridine ring and bulky substituents likely result in a planar geometry with hindered intermolecular interactions. The absence of hydrogen-bonding donors in the target compound would reduce crystallinity compared to dihydropyridine derivatives, favoring amorphous solid states or liquid crystalline behavior.

Biological Activity

4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine is an organic compound classified within the pyridine family, characterized by its unique structure featuring two p-tolyl groups and a 3,5-dimethylphenyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material science.

The compound's chemical structure allows for diverse interactions with biological macromolecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its application in synthetic chemistry and biological studies .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This interaction can alter the function of these targets, influencing various biochemical pathways. The specific pathways affected depend on the biological context and the nature of the target molecules .

Biological Activity

Research has indicated that this compound has potential biological activities including:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Activity : It has been investigated for its ability to inhibit the growth of certain bacterial strains, showing promise as a potential antimicrobial agent .
  • Allosteric Modulation : Recent findings highlight its role as a negative allosteric modulator for adenosine A2A receptors, which could have implications for cancer immunotherapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study focusing on the compound's interaction with cancer cell lines demonstrated significant cytotoxic effects, suggesting its potential as a therapeutic agent against various cancers .
  • Antimicrobial Activity : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
  • Allosteric Modulation : Research on the modulation of adenosine receptors showed that this compound could effectively alter receptor activity in high-adenosine environments, providing a new avenue for cancer treatment strategies .

Data Tables

Biological ActivityObservationsReference
Anticancer EffectsSignificant cytotoxicity in cancer cell lines
Antimicrobial ActivityInhibited growth of S. aureus (MIC = 3.60 µM)
Allosteric ModulationNegative modulator of A2A receptors

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing precursors (e.g., substituted pyridines and aryl aldehydes) in acetic anhydride/glacial acetic acid with sodium acetate as a catalyst achieves yields of ~60–75% under optimized conditions. Variations in solvent polarity (e.g., ethanol vs. acetic anhydride) and temperature (80–120°C) significantly impact reaction kinetics and purity. Recrystallization from acetic acid/water (1:1) is recommended to isolate high-purity crystals .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, particularly distinguishing aryl protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Single-crystal X-ray diffraction (SCXRD) resolves bond angles (e.g., C—C—C angles ~116–122°) and dihedral angles between pyridine and aryl rings, critical for confirming stereoelectronic properties. Cross-referencing with density functional theory (DFT)-optimized geometries enhances validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric equilibria. For instance, polar aprotic solvents (DMSO-d₆) may stabilize charge-separated intermediates, altering chemical shifts. To address this, use deuterated chloroform (CDCl₃) for baseline comparisons and variable-temperature NMR to detect dynamic processes. Additionally, high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, ruling out isomeric byproducts .

Q. How does the compound’s electronic structure influence its reactivity in catalytic or photochemical applications?

  • Methodological Answer : The electron-rich pyridine core and sterically hindered aryl substituents modulate redox potentials and π-π stacking behavior. Cyclic voltammetry (CV) reveals oxidation peaks at ~+1.2 V (vs. Ag/AgCl), suggesting applicability in charge-transfer systems. Time-dependent DFT (TD-DFT) simulations correlate absorption maxima (λₐᵦₛ ~320 nm) with HOMO-LUMO gaps (~3.8 eV), guiding photostability assessments in optoelectronic devices .

Q. What experimental designs mitigate degradation during long-term storage or under environmental stressors?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis or oxidation) are minimized by storing the compound under inert atmospheres (N₂/Ar) at –20°C in amber glass vials. Accelerated aging studies (40°C/75% RH for 28 days) combined with HPLC-MS monitor degradation products. Surface adsorption studies (e.g., on silica or polymer matrices) using microspectroscopic imaging (AFM-IR) identify interaction hotspots, informing formulation strategies .

Q. How can researchers reconcile crystallographic data with computational models to predict supramolecular assembly?

  • Methodological Answer : SCXRD-derived packing diagrams reveal intermolecular interactions (C—H···π, van der Waals), which are input into molecular dynamics (MD) simulations to predict lattice stability. For example, slip-stacked aryl arrangements (3.5–4.0 Å spacing) correlate with enhanced thermal stability (TGA decomposition >250°C). Pair distribution function (PDF) analysis of amorphous phases further refines assembly models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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